4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-15(2)21-18-13-24-28(19-8-6-5-7-17(19)4)22(18)23(30)27(25-21)14-20(29)26-11-9-16(3)10-12-26/h5-8,13,15-16H,9-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIDDKMWPWSMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Core Structure : Pyrazolo[3,4-d]pyridazin
- Substituents : Isopropyl group, o-tolyl group, and a 4-methylpiperidine moiety
- Molecular Formula : C₁₈H₂₃N₃O₂
Antimicrobial Activity
Research indicates that derivatives of pyrazoles, including the compound , exhibit significant antimicrobial properties. A study reported that related compounds demonstrated in vitro antifungal and antibacterial activities. The inclusion of the 4-methylpiperidin-4-ol moiety enhances lipid solubility, improving absorption and efficacy against various pathogens.
| Compound | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 4-Isopropyl Pyrazole Derivative | Antifungal | 15 | |
| 4-Methylpiperidine Derivative | Antibacterial | 20 |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through various assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the compound could be beneficial in treating inflammatory diseases.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activity. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The compound exhibited lower MIC values compared to standard antibiotics, indicating superior antimicrobial activity.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. These findings support its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : SAR studies have elucidated that modifications in the piperidine and pyrazole rings significantly influence biological activity. For instance, enhancing substituents on the piperidine ring improved both solubility and bioactivity.
Q & A
Basic: What are the standard synthetic routes for this pyrazolo-pyridazine derivative?
Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Condensation of a pyrazolo[3,4-d]pyridazinone core with substituted piperidine derivatives (e.g., 4-methylpiperidine) under basic conditions to introduce the 2-oxoethyl-piperidinyl moiety .
- Step 2 : Functionalization of the pyridazine ring with an isopropyl group via nucleophilic substitution or coupling reactions .
- Step 3 : Introduction of the o-tolyl group at position 1 through Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
Key characterization techniques include ¹H/¹³C NMR for verifying regioselectivity and HPLC for purity assessment (>95%) .
Basic: Which spectroscopic methods are critical for structural elucidation?
Answer:
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., dihedral angles between pyridazine and o-tolyl groups), critical for confirming stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₈N₅O₂) and isotopic patterns .
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and distinguishes overlapping signals in the piperidinyl and pyrazolo regions .
Advanced: How can reaction yields be optimized during the synthesis of the 2-oxoethyl-piperidinyl side chain?
Answer:
- Catalyst Screening : Use Pd(II) catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency in piperidinyl-acetyl bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .
- pH Control : Maintain pH 8–9 during condensation to stabilize the enolate intermediate, increasing yield by ~20% .
Contradictory yield reports (e.g., 45% vs. 68%) may arise from residual moisture or oxygen sensitivity; inert atmospheres (N₂/Ar) are recommended .
Advanced: What computational methods are used to predict biological targets for this compound?
Answer:
- Molecular Docking : Screen against kinase or GPCR databases (e.g., PDB) using AutoDock Vina to identify binding affinities (ΔG < -8 kcal/mol suggests high potential) .
- QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity using Hammett constants or DFT-calculated electron densities .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets .
Basic: What in vitro assays are used for initial biological screening?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits (IC₅₀ values < 1 µM indicate potency) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, A549) with EC₅₀ thresholds < 10 µM .
- Solubility Profiling : Measure logP via shake-flask method (optimal range: 2–4) to guide formulation .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Structured Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, which alters IC₅₀) across studies .
- Control Replication : Repeat disputed experiments with standardized protocols (e.g., fixed cell passage numbers, serum-free media) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if conflicting ELISA/fluorescence data exist .
Advanced: What strategies mitigate by-product formation during o-tolyl group introduction?
Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) on the pyridazine N-atom to prevent undesired alkylation .
- Temperature Gradients : Perform coupling at 60°C instead of reflux (110°C) to reduce dimerization by 30% .
- Chromatographic Monitoring : TLC (hexane:EtOAc 3:1) tracks reaction progress; terminate at 85% conversion to avoid side reactions .
Basic: How is the compound’s stability assessed under storage conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks; analyze via HPLC for degradation products (e.g., hydrolyzed piperidinyl group) .
- Accelerated Stability Testing : Store at 25°C/60% RH; ≤5% impurity over 6 months indicates acceptable stability .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Scaffold Modification : Replace o-tolyl with electron-deficient aryl groups (e.g., 4-CF₃-phenyl) to enhance metabolic stability .
- Side-Chain Variation : Substitute 4-methylpiperidine with morpholine or thiomorpholine to probe steric/electronic effects on target binding .
- Activity Cliffs : Synthesize analogs with single substituent changes (e.g., isopropyl → cyclopropyl) to identify critical pharmacophore elements .
Advanced: What experimental designs address batch-to-batch variability in synthesis?
Answer:
- DoE (Design of Experiments) : Apply factorial designs to test interactions between variables (e.g., solvent volume, catalyst loading) .
- PAT (Process Analytical Technology) : Use in-line FTIR to monitor reaction endpoints in real time, reducing impurity variations .
- Statistical Control Charts : Track yield and purity across 10+ batches to identify outliers (e.g., ±3σ limits) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
